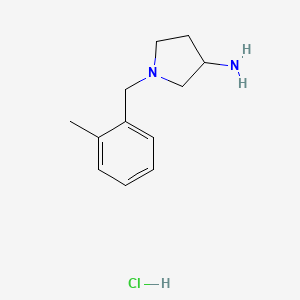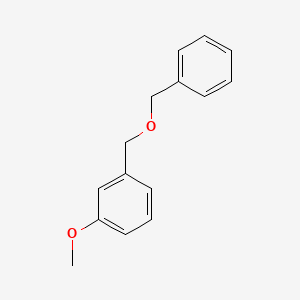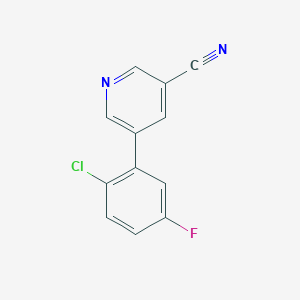
3-Methyl-3-piperidinooxindole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-3-piperidinooxindole is a heterocyclic compound that belongs to the class of oxindoles. Oxindoles are known for their diverse biological activities and are often found in natural products and pharmaceuticals. The presence of a piperidine ring fused to the oxindole core makes this compound a unique and interesting compound for various scientific studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-3-piperidinooxindole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-methylindole with piperidine in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture in a solvent such as methanol or ethanol, with the addition of acids like methanesulfonic acid to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of heterogeneous catalysts and optimized reaction conditions can enhance the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions: 3-Methyl-3-piperidinooxindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxindole derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the oxindole ring to more reduced forms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents like halogens or nitro groups in the presence of Lewis acids.
Major Products Formed: The major products formed from these reactions include various substituted oxindoles and reduced derivatives, which can be further utilized in pharmaceutical synthesis .
Aplicaciones Científicas De Investigación
3-Methyl-3-piperidinooxindole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 3-Methyl-3-piperidinooxindole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparación Con Compuestos Similares
3-Methylindole: Shares the indole core but lacks the piperidine ring.
Piperidine derivatives: Compounds like piperidine itself or its substituted derivatives.
Other oxindoles: Compounds with similar oxindole structures but different substituents
Uniqueness: 3-Methyl-3-piperidinooxindole is unique due to the combination of the piperidine ring and the oxindole core, which imparts distinct chemical and biological properties. This combination allows for unique interactions with biological targets and diverse chemical reactivity, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
55490-24-9 |
|---|---|
Fórmula molecular |
C14H18N2O |
Peso molecular |
230.31 g/mol |
Nombre IUPAC |
3-methyl-3-piperidin-1-yl-1H-indol-2-one |
InChI |
InChI=1S/C14H18N2O/c1-14(16-9-5-2-6-10-16)11-7-3-4-8-12(11)15-13(14)17/h3-4,7-8H,2,5-6,9-10H2,1H3,(H,15,17) |
Clave InChI |
LWKNVQZPRGAQEM-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=CC=CC=C2NC1=O)N3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Bromo-3-methyl-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B11878664.png)


![1-(Spiro[indoline-3,4'-piperidin]-1'-yl)ethanone](/img/structure/B11878680.png)
![4-Phenyl-2,3,8-triazaspiro[4.5]dec-3-en-1-one](/img/structure/B11878685.png)

![Carbamic acid, [2-(1H-indol-3-yl)-1-methylethyl]-, methyl ester](/img/structure/B11878689.png)
![4,6-Dimethoxy-2,3-dihydrofuro[2,3-b]quinoline](/img/structure/B11878700.png)




